5,5-Diethyl-2-thioxoimidazolidin-4-one
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Overview
Description
5,5-Diethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C7H12N2OS. It is part of the thiohydantoin family, which is known for its broad and potent biological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with ethylamine in an alkaline medium. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiohydantoins.
Scientific Research Applications
5,5-Diethyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form strong interactions with enzyme residues .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diphenyl-2-thioxoimidazolidin-4-one
- 5,5-Dimethyl-2-thioxoimidazolidin-4-one
- 5,5-Diethyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate
Uniqueness
This compound is unique due to its specific ethyl substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
IUPAC Name |
5,5-diethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZCXMRIRFJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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